molecular formula C38H57N9O7 B12772676 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- CAS No. 198904-20-0

2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-

Cat. No.: B12772676
CAS No.: 198904-20-0
M. Wt: 751.9 g/mol
InChI Key: RXWRDDXNHGYOJF-VZNYXHRGSA-N
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Description

2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of various functional groups through specific reactions such as esterification, hydroxylation, and tetrazole formation. Reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological processes.

Medicine

In medicine, the compound’s therapeutic potential can be explored

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and polymers. Its unique properties can contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ester and hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes. The tetrazole ring may mimic certain biological molecules, allowing the compound to modulate specific pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-
  • 2,5,6,10,13-Pentaazatetradecanedioic acid, 3,12-bis(1,1-dimethylethyl)-6-((4-(2-(1,1-dimethylethyl)-2H-tetrazol-5-yl)phenyl)methyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3R,8R,9R,12R)-

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups

Properties

CAS No.

198904-20-0

Molecular Formula

C38H57N9O7

Molecular Weight

751.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[[4-(2-tert-butyltetrazol-5-yl)phenyl]methyl]-2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H57N9O7/c1-36(2,3)29(40-34(51)53-10)32(49)39-27(21-24-15-13-12-14-16-24)28(48)23-46(44-33(50)30(37(4,5)6)41-35(52)54-11)22-25-17-19-26(20-18-25)31-42-45-47(43-31)38(7,8)9/h12-20,27-30,48H,21-23H2,1-11H3,(H,39,49)(H,40,51)(H,41,52)(H,44,50)/t27-,28-,29+,30+/m0/s1

InChI Key

RXWRDDXNHGYOJF-VZNYXHRGSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Origin of Product

United States

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